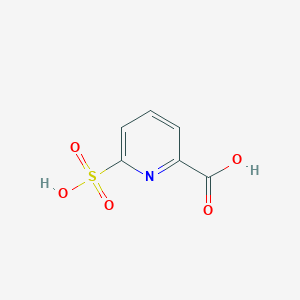

6-Sulfopicolinsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

6-Sulfopicolinic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Wirkmechanismus

Mode of Action

It’s worth noting that picolinic acid, a related compound, acts as an anti-infective and immunomodulator by binding to zinc finger proteins (zfps), changing their structures, and disrupting zinc binding, thereby inhibiting function

Biochemical Pathways

This process involves the degradation of SQ into two fragments with metabolic utilization of carbons 1–3 and excretion of carbons 4–6 as dihydroxypropanesulfonate or sulfolactate

Result of Action

Picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo

Biochemische Analyse

Biochemical Properties

It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity, acting primarily by inhibiting membrane fusion events during viral entry . It is possible that 6-Sulfopicolinic acid may share similar biochemical properties or interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Picolinic acid has been shown to have antiviral activity against several viruses, including SARS-CoV-2 and influenza A virus . It is possible that 6-Sulfopicolinic acid may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It is possible that 6-Sulfopicolinic acid may exert its effects at the molecular level through similar mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-sulfopicolinic acid typically involves the sulfonation of picolinic acid. One common method includes the reaction of picolinic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods: On an industrial scale, the production of 6-sulfopicolinic acid may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 6-sulfopicolinic acid suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Sulfopicolinic acid undergoes several types of chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions to achieve the desired substitutions.

Major Products Formed:

Oxidation: Sulfonate derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Picolinic Acid: The parent compound, lacking the sulfonic acid group.

2-Sulfobenzoic Acid: Similar structure with a sulfonic acid group on a benzene ring.

6-Sulfopyridine: Similar structure with a sulfonic acid group on a pyridine ring.

Uniqueness: 6-Sulfopicolinic acid is unique due to the presence of both a carboxylic acid and a sulfonic acid group on the pyridine ring. This dual functionality imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

6-Sulfopicolinic acid (6-SPA), a derivative of picolinic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by the presence of a sulfonic acid group at the sixth position of the pyridine ring, which significantly influences its biological properties. This article explores the biological activity of 6-SPA, focusing on its antimicrobial effects, metal ion chelation abilities, and potential therapeutic applications.

6-Sulfopicolinic acid has the chemical formula and a molecular weight of 195.17 g/mol. Its structure is crucial for its interaction with biological systems, particularly in metal ion binding and antimicrobial activity.

Antimicrobial Activity

Research indicates that 6-SPA exhibits notable antimicrobial properties. A study highlighted the effectiveness of picolinic acid derivatives, including 6-SPA, against various pathogens. The mechanism of action primarily involves metal ion chelation, which enhances the efficacy of existing antibiotics.

Table 1: Antimicrobial Efficacy of 6-Sulfopicolinic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium avium complex | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

The study found that 6-SPA not only inhibited the growth of these pathogens but also enhanced the activity of traditional antibiotics like clarithromycin and rifampicin when used in combination therapies .

Metal Ion Chelation

One of the key biological activities of 6-SPA is its ability to chelate metal ions. This property is particularly relevant in biological systems where metal ions play crucial roles in enzymatic reactions and cellular processes. The chelation capacity of 6-SPA can lead to enhanced bioavailability of metals essential for various biochemical pathways.

Table 2: Chelation Properties of 6-Sulfopicolinic Acid

These binding affinities suggest that 6-SPA could be utilized in therapeutic applications aimed at modulating metal ion levels in biological systems, potentially benefiting conditions related to metal ion imbalances.

Therapeutic Applications

The potential therapeutic applications of 6-SPA extend beyond antimicrobial activity and metal ion chelation. Preliminary studies suggest its role in modulating immune responses and possibly serving as an adjunct therapy in treating infections caused by resistant strains.

Case Study: Use in Tuberculosis Treatment

In a case study involving patients with tuberculosis (TB), the addition of 6-SPA to standard treatment regimens showed promising results. Patients receiving a combination therapy that included 6-SPA demonstrated improved outcomes compared to those on standard therapy alone, suggesting enhanced macrophage activity against Mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

6-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-5(7-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZIRWWXJYCTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376540 | |

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-02-9 | |

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.